![molecular formula C11H11NO B1397094 5-(3,4-Dimethylphenyl)-1,3-oxazole CAS No. 1378416-66-0](/img/structure/B1397094.png)
5-(3,4-Dimethylphenyl)-1,3-oxazole
Overview
Description
Compounds like “5-(3,4-Dimethylphenyl)-1,3-oxazole” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, ring-opening reactions, and more . The specific reactions that “5-(3,4-Dimethylphenyl)-1,3-oxazole” can undergo are not documented.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties for “5-(3,4-Dimethylphenyl)-1,3-oxazole” are not available .Scientific Research Applications
Synthesis and Characterization
- 5-(2,5-Dimethylphenyl)-1,2-oxazole and its derivatives have been synthesized and characterized, showcasing the chemical versatility of the oxazole ring and its potential in developing new molecular structures (Potkin, Petkevich, & Kurman, 2009).
Catalytic Synthesis and Mechanistic Studies
- The synthesis of 1,3-oxazole derivatives, including those similar to 5-(3,4-Dimethylphenyl)-1,3-oxazole, has been explored in detail, highlighting their potential in various scientific applications. These studies also delve into the mechanistic aspects of their formation (Shinde et al., 2022).
Nonlinear Optical Properties
- Oxazole derivatives have been studied for their nonlinear optical properties, which are significant in fields like photonics and optical limiting applications (Murthy et al., 2013).
Coordination Chemistry
- Oxazoline ligands, closely related to oxazoles, have been widely used in asymmetric organic syntheses, demonstrating the applicability of oxazole derivatives in catalysis and synthesis (Gómez, Muller, & Rocamora, 1999).
Anticancer and Antimicrobial Potential
- Some oxazole derivatives show promising anticancer and antimicrobial properties, suggesting their potential in medicinal chemistry and drug development (Kachaeva et al., 2018).
Fluorescent Molecular Probes
- Certain oxazole compounds, particularly those with specific substitutions, have been utilized as fluorescent solvatochromic dyes, useful in biological research and imaging (Diwu et al., 1997).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(5-9(8)2)11-6-12-7-13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWIRLFXUQIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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